1-(2-Fluoroethyl)azetidin-3-amine
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Overview
Description
1-(2-Fluoroethyl)azetidin-3-amine is a chemical compound with the molecular formula C5H11FN2. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)azetidin-3-amine involves several steps. One common method includes the reaction of azetidine with 2-fluoroethylamine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Fluoroethyl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include fluoroethyl ketones and azetidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of fluoroethylamines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)azetidin-3-amine involves its interaction with specific molecular targets. The fluoroethyl group enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in drug design. The azetidine ring provides structural rigidity, which is crucial for maintaining the compound’s bioactivity .
Comparison with Similar Compounds
1-(2-Fluoroethyl)azetidin-3-amine can be compared with other azetidine derivatives such as:
1-(2-Chloroethyl)azetidin-3-amine: Similar in structure but with a chlorine atom instead of fluorine, leading to different reactivity and binding properties.
1-(2-Bromoethyl)azetidin-3-amine:
1-(2-Hydroxyethyl)azetidin-3-amine: The presence of a hydroxyl group significantly alters its chemical and biological properties.
Each of these compounds has unique characteristics that make them suitable for different applications, highlighting the versatility of the azetidine scaffold .
Properties
IUPAC Name |
1-(2-fluoroethyl)azetidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FN2/c6-1-2-8-3-5(7)4-8/h5H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYBAXYRKISUFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCF)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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